molecular formula C19H14BrNO4 B585562 Dehydro Berberrubine Bromide CAS No. 57721-67-2

Dehydro Berberrubine Bromide

Cat. No.: B585562
CAS No.: 57721-67-2
M. Wt: 400.228
InChI Key: CZRIPWYMXMLIFR-UHFFFAOYSA-N
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Description

Dehydro Berberrubine Bromide is a natural alkaloid compound derived from Berberine. It has gained significant attention due to its potential therapeutic and environmental applications. The compound is known for its unique molecular structure, which contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Berberrubine Bromide typically involves the reaction of Berberrubine with bromine under specific conditions. One common method includes reacting Berberrubine with 1,2-dibromoethane under nucleophilic substitution reaction conditions to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Dehydro Berberrubine Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dehydro Berberrubine Bromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dehydro Berberrubine Bromide involves its interaction with various molecular targets and pathways. It exhibits strong antioxidative and anti-inflammatory activities by regulating multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways . These interactions contribute to its therapeutic effects in various diseases.

Comparison with Similar Compounds

Uniqueness: Dehydro Berberrubine Bromide is unique due to its specific molecular structure, which imparts distinct biological activities compared to its analogs.

Properties

IUPAC Name

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaen-16-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4.BrH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-9H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIPWYMXMLIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4C=C3)OCO5)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747440
Record name 9-Hydroxy-10-methoxy-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57721-67-2
Record name 9-Hydroxy-10-methoxy-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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